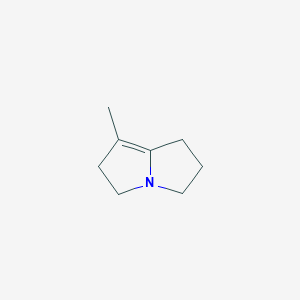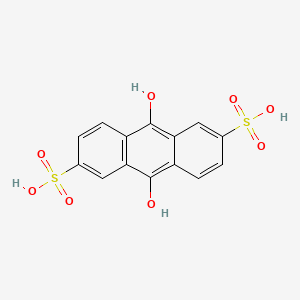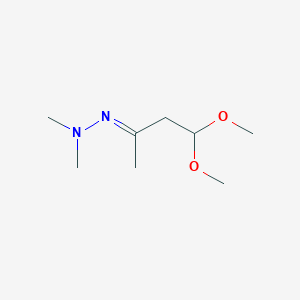
9-Chloroheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Chloroheptadecane is an organic compound with the molecular formula C17H35Cl. It is a chlorinated derivative of heptadecane, where a chlorine atom is substituted for one hydrogen atom in the heptadecane chain. This compound is part of the alkyl halide family and is characterized by its long carbon chain and the presence of a chlorine atom, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
9-Chloroheptadecane can be synthesized through various methods. One common approach involves the chlorination of heptadecane. This reaction typically requires a chlorine source, such as chlorine gas (Cl2), and a catalyst, often ultraviolet (UV) light or heat, to initiate the reaction. The reaction proceeds as follows:
[ \text{C}{17}\text{H}{36} + \text{Cl}2 \rightarrow \text{C}{17}\text{H}_{35}\text{Cl} + \text{HCl} ]
In this reaction, heptadecane (C17H36) reacts with chlorine gas to produce this compound (C17H35Cl) and hydrogen chloride (HCl).
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are typically carried out in reactors equipped with UV lamps or heating elements to ensure efficient chlorination. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully controlled to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
9-Chloroheptadecane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-), resulting in the formation of heptadecanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, such as heptadecene.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Heptadecanol (C17H35OH)
Elimination: Heptadecene (C17H34)
Oxidation: Various oxygenated compounds, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
9-Chloroheptadecane has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of other organic compounds, particularly in the study of reaction mechanisms and kinetics.
Biology: The compound is used in studies involving membrane biology and lipid interactions due to its long hydrophobic chain.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, often involves this compound.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-chloroheptadecane largely depends on the specific application and the chemical reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the compound loses a hydrogen atom and a chlorine atom to form a double bond. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
Heptadecane (C17H36): The parent hydrocarbon from which 9-chloroheptadecane is derived.
1-Chloroheptadecane (C17H35Cl): Another chlorinated derivative of heptadecane, differing in the position of the chlorine atom.
Uniqueness
This compound is unique due to the specific position of the chlorine atom on the ninth carbon of the heptadecane chain. This positional isomerism can result in different chemical reactivity and physical properties compared to other chlorinated heptadecanes.
Propiedades
Número CAS |
77900-43-7 |
|---|---|
Fórmula molecular |
C17H35Cl |
Peso molecular |
274.9 g/mol |
Nombre IUPAC |
9-chloroheptadecane |
InChI |
InChI=1S/C17H35Cl/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |
Clave InChI |
YFLVQDQKBBNOFG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


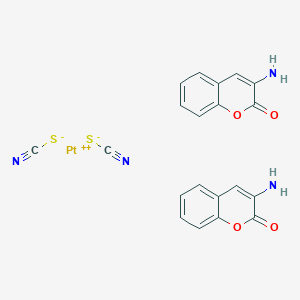
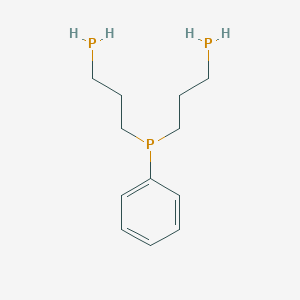
![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
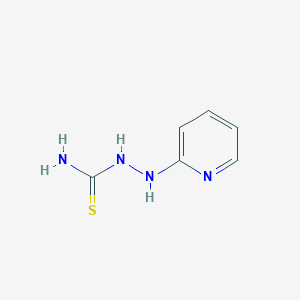
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
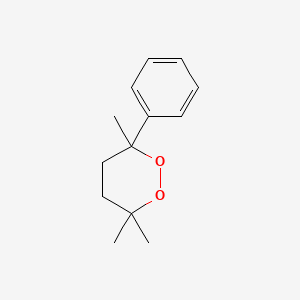
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
![N-{4-Ethoxy-2-[(4-methyl-2-nitrophenyl)sulfanyl]-6-nitrophenyl}formamide](/img/structure/B14439538.png)

